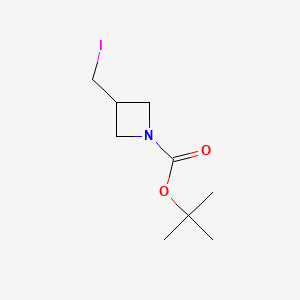

Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVGFEARJOREHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693143 | |

| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253176-94-2 | |

| Record name | 1,1-Dimethylethyl 3-(iodomethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253176-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: Properties, Stability, and Applications in Drug Discovery

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This document provides a comprehensive overview of its chemical and physical properties, a detailed examination of its stability and handling requirements, robust synthetic and purification protocols, and an exploration of its applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent conformational rigidity and three-dimensional character offer distinct advantages over more conventional acyclic or larger heterocyclic moieties. The incorporation of an azetidine ring can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and binding affinity, while modulating lipophilicity. This compound is a particularly valuable derivative, featuring a Boc-protected nitrogen for stability and directing group capabilities, and a reactive iodomethyl group at the 3-position, which serves as a versatile handle for nucleophilic substitution reactions.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental to its effective use in synthetic chemistry.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 253176-94-2 | [1][2] |

| Molecular Formula | C9H16INO2 | [1] |

| Molecular Weight | 297.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Density | 1.571 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Very slightly soluble in water (0.77 g/L at 25 °C, calculated). Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [2] |

| Boiling Point | 300.9 ± 15.0 °C (predicted) | |

| Melting Point | Not experimentally determined in cited literature. |

Spectral Data

Expected ¹H NMR (CDCl₃) Spectral Features:

-

A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the range of 3.0-4.5 ppm for the azetidine ring protons and the iodomethyl protons. The protons on the carbon bearing the iodo group are expected to be downfield due to the deshielding effect of the iodine atom.

Expected ¹³C NMR (CDCl₃) Spectral Features:

-

A resonance around 28 ppm for the methyl carbons of the tert-butyl group.

-

A resonance around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Resonances for the azetidine ring carbons, typically in the range of 30-60 ppm.

-

A resonance for the iodomethyl carbon, which would be significantly upfield compared to the corresponding alcohol due to the heavy atom effect of iodine.

-

A carbonyl resonance from the Boc group around 156 ppm.

Expected Mass Spectrometry (MS) Data:

-

The ESI-MS spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 298.0.

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and iodine, is a widely employed strategy for this transformation.[3][4][5][6]

Synthetic Workflow

References

A Technical Guide to Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (CAS 253176-94-2): Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. The azetidine scaffold is increasingly sought after for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates. This document details the commercial landscape for this specific, functionalized intermediate, including a survey of suppliers and pricing. Furthermore, it outlines a robust synthetic pathway, discusses critical quality control parameters, and explores its primary applications, particularly in the construction of protein degraders. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with an estimated 60% of small-molecule approved drugs featuring this structural class. Among these, small, strained rings like azetidine have emerged as particularly valuable.[1] The incorporation of an azetidine ring can significantly influence a molecule's properties by:

-

Increasing sp³ Character: Enhancing three-dimensionality, which can lead to improved binding selectivity and escape from flatland chemistry.

-

Improving Physicochemical Properties: Often leading to lower lipophilicity and higher aqueous solubility compared to more traditional carbocyclic or aromatic linkers.

-

Providing Novel Exit Vectors: Offering unique spatial arrangements for substituents, allowing for the exploration of new chemical space in structure-activity relationship (SAR) studies.[2]

This compound is a particularly useful derivative. The Boc-protected nitrogen allows for controlled manipulation, while the iodomethyl group serves as a reactive electrophilic handle, enabling covalent linkage to other molecular fragments. Its designation by suppliers as a "Protein Degrader Building Block" underscores its utility in cutting-edge therapeutic modalities.[3]

Chemical Identity and Physicochemical Properties

Correctly identifying the reagent is the first step in any successful research endeavor. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 253176-94-2[4][5][6] |

| IUPAC Name | This compound |

| Synonyms | N-Boc-3-(iodomethyl)azetidine, 2-Methyl-2-propanyl 3-(iodomethyl)-1-azetidinecarboxylate[5] |

| Molecular Formula | C₉H₁₆INO₂[3] |

| Molecular Weight | 297.13 g/mol [5] |

| MDL Number | MFCD09951816[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [4][7] |

| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [4] |

| Solubility | Very slightly soluble in water (0.77 g/L at 25 °C, Calculated) | [7] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. Purity levels are typically offered at ≥97-98%.

Table 3: Representative Commercial Suppliers

| Supplier | Noted Purity |

| Apollo Scientific | 98%[5] |

| Shaanxi Dideu Medichem Co. Ltd | Not specified[4] |

| Career Henan Chemical Co. | 98% min[6] |

| Henan Fengda Chemical Co., Ltd. | 99%[6] |

| Accela ChemBio Co.,Ltd. | Not specified[6] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Not specified[6] |

Procurement for research quantities is straightforward, with pricing varying by quantity and supplier. The following table provides representative pricing to aid in budgetary planning.

Table 4: Representative Pricing Example (USD)

| Quantity | Price (USD) | Supplier Example |

| 1 g | £18.00 (~$22) | Apollo Scientific[5] |

| 5 g | £49.00 (~$61) | Apollo Scientific[5] |

| 10 g | £90.00 (~$112) | Apollo Scientific[5] |

| 25 g | £194.00 (~$241) | Apollo Scientific[5] |

| 100 g | £686.00 (~$853) | Apollo Scientific[5] |

Note: Prices are based on data from January 2026 and are subject to change. Conversion rates are approximate. Researchers should obtain current quotes directly from suppliers.

Synthesis and Quality Control

While commercially available, understanding the synthetic route to this compound is crucial for assessing potential impurities and for labs that may wish to synthesize derivatives. The most logical and field-proven approach is a two-step sequence from the corresponding commercially available alcohol.

Proposed Synthetic Pathway

The conversion of the primary alcohol in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the target iodide is efficiently achieved via a Finkelstein reaction on an activated intermediate, such as a mesylate or tosylate. This pathway is chosen for its high efficiency, use of common reagents, and mild conditions that preserve the acid-labile Boc protecting group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 253176-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 253176-94-2 [chemicalbook.com]

- 7. CAS # 253176-94-2, this compound - chemBlink [chemblink.com]

The Azetidine Motif: A Technical Guide for Modern Medicinal Chemistry

Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique conformational constraints, inherent three-dimensionality, and favorable influence on physicochemical properties have established it as a valuable tool for medicinal chemists. This guide provides an in-depth exploration of the azetidine motif, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental properties, survey key synthetic strategies, analyze its role as a bioisostere, and examine its application in marketed therapeutics, thereby offering a comprehensive technical resource for leveraging this potent structural unit in drug design.

The Rise of a Privileged Scaffold: Why Azetidine?

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its exploration.[1] However, recent synthetic advancements have unlocked access to a diverse array of substituted azetidines, revealing their profound impact on molecular properties relevant to drug action.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring imparts a greater degree of conformational rigidity.[1][4] This structural pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[5]

Furthermore, the incorporation of an azetidine moiety often improves key pharmacokinetic parameters. It can enhance metabolic stability, increase aqueous solubility, and provide novel exit vectors for exploring chemical space, all while maintaining a low molecular weight.[6][7] These desirable characteristics have cemented the azetidine ring as a "privileged" structure in medicinal chemistry, appearing in a growing number of approved drugs and clinical candidates.[8][9]

Structural & Conformational Landscape

The power of the azetidine motif lies in its distinct three-dimensional geometry, which is a direct consequence of its strained four-membered ring.

Ring Puckering and Substituent Effects

To alleviate the inherent ring strain of approximately 25.4 kcal/mol, the azetidine ring adopts a non-planar, puckered conformation.[3][10] This puckering is a critical determinant of the molecule's overall shape and how it presents its substituents for interaction with biological targets. The conformation can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine in the gas phase.[10]

Substituents on the ring exert a significant influence on this conformation. A substituent at the C3 position, for instance, can adopt either a pseudo-axial or a pseudo-equatorial orientation. To minimize steric hindrance, bulkier substituents generally favor the pseudo-equatorial position.[10] The nature of the substituent on the nitrogen atom also plays a crucial role in defining the ring's pucker.

The diagram below illustrates the equilibrium between the two puckered conformations of a 3-substituted azetidine, highlighting the favored equatorial position for a bulky group 'R'.

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

A powerful recent advancement is the use of palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the direct formation of the azetidine ring from an acyclic amine precursor, often guided by a directing group. [2][3]

[2+2] Cycloadditions

The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines. [1][11]While challenges remain, particularly with simple acyclic imines, photochemical methods have shown significant promise in overcoming these limitations. [6]

Strain-Release Functionalization

An innovative approach utilizes highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). The inherent strain in ABBs can be harnessed as a driving force for ring-opening reactions with a variety of nucleophiles to generate diverse 3-substituted azetidines. [2][15]

Protocol Example: Synthesis of 3-Aryl-Azetidines

This protocol is a generalized representation based on established literature procedures for the synthesis of 3-aryl-azetidines, which are common precursors in drug discovery. [12] Step 1: Sulfonylhydrazone Formation

-

Dissolve the desired aryl ketone (1.0 equiv) in methanol (0.5 M).

-

Add sulfonylhydrazide (1.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete conversion of the ketone.

-

Remove the solvent under reduced pressure to yield the crude sulfonylhydrazone, which can often be used without further purification.

Step 2: Azetidine Ring Formation (Illustrative) Note: This step is highly varied. The following is a conceptual illustration of a coupling/cyclization approach.

-

To a solution of a suitable C-N bond forming precursor (e.g., derived from the sulfonylhydrazone via a metal-catalyzed coupling) in a suitable solvent like THF, add a strong, non-nucleophilic base (e.g., LiHMDS) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature or heat under reflux as required, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-azetidine.

Self-Validation: Each step should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Azetidine Motif in Drug Design

A Versatile Bioisostere

Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological profile. The azetidine ring has emerged as a powerful bioisostere for a variety of common structural motifs. [6][13]

-

Replacement for Phenyl Rings and other Saturated Heterocycles: The rigid, three-dimensional nature of the azetidine ring can serve as a non-aromatic mimic for phenyl groups or larger, more flexible rings like piperidine and pyrrolidine. [6][14]This swap can improve solubility, reduce lipophilicity, and escape metabolic pathways associated with aromatic rings.

-

Constrained Analog of Acyclic Amines: Azetidine can act as a conformationally restricted analog of acyclic chains, such as the beta-alanine or GABA backbone, helping to lock the molecule into a bioactive conformation. [15]

Caption: The role of azetidine as a bioisosteric replacement.

Structure-Activity Relationship (SAR) Insights

The defined geometry of the azetidine ring allows for the precise positioning of substituents, making it an excellent scaffold for probing structure-activity relationships. For instance, in the development of GABA uptake inhibitors, derivatives substituted at the 2- and 3-positions of the azetidine ring were evaluated, revealing that specific lipophilic N-alkylated derivatives showed high potency at the GAT-1 transporter. [15][16]Similarly, 3-arylazetidine derivatives have been identified as potent inhibitors of monoamine transporters, critical targets for neurological disorders. [14]

Pharmacological Applications & Marketed Drugs

The favorable properties of the azetidine scaffold have led to its incorporation into drugs across a wide range of therapeutic areas. [1][9]

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| Azelnidipine | Antihypertensive | Calcium Channel Blocker |

| Cobimetinib | Oncology | MEK1/2 Inhibitor |

| Ximelagatran | Anticoagulant | Direct Thrombin Inhibitor |

| Boxilufen (in dev.) | Anti-inflammatory | mPGES-1 Inhibitor |

This table is not exhaustive but provides illustrative examples.[3][8]

The success of these molecules validates the utility of the azetidine ring in achieving desirable drug-like properties. For example, compounds containing the azetidine motif have shown potent anticancer activity by inhibiting critical kinase signaling pathways. [9][17]

Challenges and Future Outlook

Despite its advantages, the azetidine motif is not without its challenges. The inherent ring strain that confers its useful properties can also be a liability, leading to potential chemical or metabolic instability. [3][7]Reports have described acid-mediated intramolecular ring-opening decomposition pathways for certain N-substituted azetidines. [7] Furthermore, the natural non-proteinogenic amino acid L-azetidine-2-carboxylic acid, a proline analog, is known to be toxic. [18]It can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress. [18][19]While this specific toxicity is not a general feature of all azetidine-containing drugs, it underscores the need for careful toxicological evaluation during drug development.

The future of azetidine chemistry is bright. Ongoing research is focused on developing even more efficient and stereoselective synthetic methods to access novel, densely functionalized azetidines. [8][20]As our understanding of how to balance the unique reactivity and conformational properties of this ring system grows, the azetidine motif will undoubtedly continue to be a valuable and frequently employed scaffold in the pursuit of novel therapeutics.

References

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic

- Synthetic Azetidines Could Help Simplify Drug Design.Technology Networks.

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals.Benchchem.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.Benchchem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.

- An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.

- Azetidines of pharmacological interest.PubMed.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).

- Examples of azetidine-based bioisosters.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Semantic Scholar.

- Background and conceptual design a Aza-azetidine bioisostere of...

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.PubMed.

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic

- Azetidine-2-carboxylic acid.Wikipedia.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.

- Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to St

- Azetidine: Basicity and Prepar

- Advances in synthesis and chemistry of azetidines.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.

- Bioisosteres v2 - Recent Trends and Tactics.Baran Lab.

- Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.

- Biologically active compounds with azetidine rings.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.Society for Experimental Biology and John Wiley & Sons Ltd.

- Substituted Azetidines in Drug Discovery.Life Chemicals.

- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.Benchchem.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 19. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Azetidine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain and the reactivity of the secondary amine present significant challenges in its synthesis and functionalization. This technical guide provides an in-depth analysis of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. We will explore the strategic application of the Boc group in directing ring formation, enabling selective C-functionalization, and its integration into complex, multi-step synthetic pathways, particularly in the context of drug discovery and peptide science.

The Azetidine Conundrum: Managing Strain and Reactivity

The synthesis of azetidines is a non-trivial pursuit. The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to undesired ring-opening reactions under various conditions.[3] Furthermore, the lone pair of electrons on the nitrogen atom renders it nucleophilic and basic, leading to potential side reactions during synthetic manipulations at other positions of the ring.

Effective synthesis and functionalization, therefore, hinge on a robust protecting group strategy. The ideal group must:

-

Effectively mask the reactivity of the azetidine nitrogen.

-

Be stable to a wide range of reaction conditions used for subsequent modifications.

-

Be removable under conditions that preserve the integrity of the strained azetidine ring.

The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for chemists in this field, balancing stability with facile, selective cleavage.[4][5]

The Boc Group: A Keystone in Azetidine Chemistry

The Boc group protects amines as carbamates, significantly attenuating their nucleophilicity and basicity.[6] Its widespread adoption is due to a favorable combination of properties:

-

Robust Stability: It is stable under basic, reductive, oxidative, and many nucleophilic conditions.[4][6]

-

Acid Lability: It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

-

Orthogonality: Its acid-labile nature makes it orthogonal to other common protecting groups like the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) and the Fluorenylmethyloxycarbonyl (Fmoc) group (removed by base), which is critical in complex syntheses.[7][8][]

Mechanism of Boc Protection

The most common method for introducing the Boc group is the reaction of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride. The resulting mixed carbonate is unstable and decomposes to release carbon dioxide and tert-butanol, driving the reaction to completion.[6][10]

Caption: Boc Protection of an Azetidine Nitrogen.

Role in Azetidine Ring Synthesis

The Boc group is frequently installed on an acyclic precursor prior to the ring-forming cyclization step. This strategy offers several advantages:

-

Prevention of Oligomerization: By deactivating the amine nucleophile, it prevents intermolecular side reactions, favoring the desired intramolecular cyclization.

-

Direction of Stereochemistry: The steric bulk of the Boc group can influence the transition state of the cyclization, enabling diastereoselective synthesis of substituted azetidines.

A notable example is the synthesis of N-Boc-protected azetidines from chiral allylic amines. Treatment with Schwartz's reagent followed by iodination and base-promoted cyclization yields cis-2,3-disubstituted azetidines with good diastereoselectivity.[2][11]

Caption: General workflow for N-Boc protected azetidine synthesis.

Enabling Selective C-Functionalization

Perhaps the most critical role of the Boc group is as a stable placeholder that allows for the chemical modification of the azetidine ring itself. With the nitrogen effectively "silenced," chemists can perform a wide array of reactions on the carbon backbone.

A prime example is the functionalization of N-Boc-azetidin-3-one . This versatile intermediate serves as a precursor for a variety of 3-substituted azetidines. For instance, it can undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then susceptible to aza-Michael addition with various NH-heterocycles to generate novel amino acid derivatives.[1]

Caption: Functionalization via N-Boc-azetidin-3-one.

While the electron-withdrawing nature of the Boc group does not facilitate direct α-lithiation as effectively as thiocarbonyl analogues, its deactivating effect is sufficient to prevent N-quaternization or other side reactions during manipulations at C2, C3, or C4.[12][13]

Deprotection: Releasing the Functional Core

The final step in many synthetic sequences is the removal of the Boc group to unveil the secondary amine. This is reliably achieved under acidic conditions, which are well-tolerated by the azetidine ring, provided the conditions are carefully controlled.[14][15]

The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Very common, efficient, and volatile for easy removal. |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Diethyl Ether | Provides the product as a stable hydrochloride salt. |

| Formic Acid | Neat, often heated | Milder alternative, useful for sensitive substrates. |

Caution: While generally stable, certain highly-substituted or electronically activated N-aryl azetidines can be susceptible to acid-mediated intramolecular ring-opening.[16] Careful evaluation of deprotection conditions is crucial for novel scaffolds.

Orthogonal Strategies in Complex Synthesis

In the synthesis of complex molecules like peptidomimetics or macrocycles, the Boc group's orthogonality is paramount. For instance, an azetidine-containing amino acid can be incorporated into a peptide chain with its nitrogen protected by Boc, while other amino acids use Fmoc protection.[14][15][17][18] This allows for selective deprotection and chain elongation.

Caption: Orthogonality: Selective deprotection of Boc vs. Cbz.

Experimental Protocols

Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

This protocol is adapted from established procedures for the protection of 3-hydroxyazetidine, often generated in situ from a precursor like 1-diphenylmethyl-3-hydroxyazetidine.[19]

-

Step 1: Deprotection of Precursor (if applicable): Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol. Add 10% Palladium on carbon catalyst (w/w). Subject the mixture to catalytic hydrogenation at room temperature for 3-4 hours.

-

Step 2: Filtration: After the reaction is complete, carefully filter the mixture to remove the palladium catalyst.

-

Step 3: Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).

-

Step 4: Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Step 5: Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient) to afford pure 1-tert-butoxycarbonyl-3-hydroxyazetidine.[19]

Protocol: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc group to yield the azetidine salt.

-

Step 1: Dissolution: Dissolve the N-Boc-azetidine substrate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Step 2: Acid Addition: Cool the solution in an ice bath (0 °C). Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

-

Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Step 4: Isolation: The product hydrochloride salt often precipitates from the solution. The solid can be collected by filtration, or the solvent can be removed under reduced pressure to yield the crude salt, which can be used directly or triturated with a solvent like diethyl ether to improve purity.

Conclusion

The tert-butoxycarbonyl (Boc) group is not merely a passive shield but an active enabler in the field of azetidine chemistry. Its judicious application allows synthetic chemists to navigate the challenges of ring strain and nitrogen reactivity with precision and control. From directing the formation of the azetidine ring itself to enabling a vast array of subsequent functionalization reactions, the Boc group is an indispensable tool. Its stability, predictable reactivity, and orthogonality have secured its place in the standard playbook for the synthesis of novel azetidine-containing scaffolds, accelerating the development of new therapeutics and advanced materials.

References

- Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-af5PflKMo22GT1JyXAQPgYaRO4PWljqzSe7TSVPnvYBp7wiUUcQ0Z6Hw9QG373t3wya44DhoeUFTB2FoKYs0VSPRj0dXeIocHkN51_tWguS6oIuGY0Se6IPHSeJ81sU4n5SqUCyq48qcng9Gc-AKIDjbcXn0IAXdUSYy6aWo5Rj4LprMEOaWwLIZ5gakAcULBYqBPuyQ349ETdbHldJYq7kBgpgFApwBxGZrmAX1O93GEY0nF8lX]

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Bott, T. M., & West, F. G. (2012). HETEROCYCLES, 84(1), 231. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JStiERhFvVDjZnBnDfBY96aI8kg6R_v5skh4uvlSo4ZiHlBePBjScvOCkw6rZ1LzzbhVd0qoMEw7eBMuBC-AnngaGm6qq_onjFvmXbUYksV9UFws0XiNVLFwZs1QGZIIH9D1WYmEtbM5RGftcMRFESTYb4-Iyn6APijLCIHHH8o6LPfHBDdOoHOe-BMG]

- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxsd-ZATSkXfJohmH1K7cyN2EXlgQr_0Cwcz08LuJ5X-NZNQQeN5dvR9Xw2BAfQdWmm-6vIGdDJD3qCLZiS4nDJ1i9ZKa4qVni9zq-0GKgs4LBRD9wH0SFUFKzmMksDOwrjs7nz74HbNL8eg3QRl6z2hLa80XLjmXTK4Q2dC9XA==]

- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH Public Access. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH13sBQ6BNBT5a78EJs7vmN26As2do2w0H9Tqd6kbY28oTNgsRIw_hdaNkwAkxPRbcc5JvIgZ6XdFzsiv5lvqwGQiJJPnyDIpCmcRRhe5XL4RqEThjsSawZbMaIAMDCGhxxW_zeQdlNQvWeN9I=]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlvEP_B5Wi7DJj5aPcg43ISP3FxoO_n6l5NpbWh1s7Ix78LrWxQlJcjb8jllILUNPNUck34cqCdR9tzv33GcNk4gjfboABu5jJ8rw62a4HCzqGPHO1eqn2NZHg_7N_quKMnWa2q_OxXpugoD4=]

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJqdjZU_r2Kw2iYP-lRVgHomi4xMvKn_AGG0vSFlPdjgGyc4dsAGjTl8mx8QIXB_n28RNJnCihP-uA0BZBbU8ETC4flD3PEb_0P7wfVKgENmPdzlN3mf46JmX0O9bzPVpY50DYDRj8LDeJTo3ZivZXwEzuWU-Aji1Q4JP]

- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBb1CY1r_q6oBlnYRhBBYfKJsngDTdTMsa3IjUOA8ujCVBMRn7lIO8ebnWyL4utF7g1ummWieFp_ny4q5sW-aZkvZYswIP_3Dk1dH4n3cVm7drG5yrzGdRc8PANkxLTln1wtVor6doTxGtFQSE6u_B8y_O07rLuaeE-jXw1ftu5XaW84hPrsbSXeII_ZgA5wNywvM0X4_k4a_3k3y-Iuw=]

- The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo6E8S3ifDnBkN26b-2EzpP79LDH30j0tnO53sJJY1VpCjOfxx6q6PLmDgOylW78j-4tP1DrkkdiAyOoTzt1ei1PJnJurIITZ-eSfUfsaGiDMXQXH4U89zsjsAKByLGluqHrM2cUq9eNHD3yHhE8_B-z_OjgiYjeM-yJ4iecmWytq6HPI8BX259BExScXW327Yawo54oWvrJmOLIkl55ZC_jOYtn6G_zppduR6eiUIQF6s-vS6Rj2w8kaB5RiCF6Rq_KFpPhOyCw==]

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG96-HPjlZcNhhFlbSXPs8VGnwQRWk4qNvAvb5s5NrWMp8cOtauWTKSMNFxdB69erIEWRA1bOCKLhNIm76byLFX9qyk8srDQaLl-OJJUlymYM_dkAFF-KgqEToCrqr0YUWlgOffW4fJy5LwciTSzl3iM0hZDgl3fluN]

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTGYa8MFvhclOwX7cxo_LVQvXPtp8zY8WzXf3BSabcyWADHSmv2bI6Vzgq1PKq2P5jbPm_cmhCmJNguscQFH4pEUthGCQgQEmcRz-zl6EHj-0S5jQtubw-y2u4LCbzmfb31h-U7Q==]

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZqa05pYWHgLDLc6BR_sBnUzeI5BIaEnhZe-LA8ZNAykbGgPQLkziOqGGsSD8XWhnmJXbh7ofFL--rWlxV0uuoe4QG8GBi0-Mx799YIvysgs7Dp6H7Mc2X4fEimPQQhYrklWt1vFR_0Cxhec=]

- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmo0xKVyzZXZo5YXa1w7oEp_oZ9em5Gn8JoetfDADMPy-pVGwU6FsCRzZHTsxtHu96OhCWz_cfIwJespBTh68Fb0DeOUqFIdmxUGEorNuEtjbpXVXvTA3VFUdYxnlmneON7NhBLq7g2X-vlS2joK5zJ5xyGyIdfeI=]

- 1-Boc-3-hydroxyazetidine. Nordmann. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZr8jnliomTQz1dn_IP1vnJp6FccMrRf0SFdMdcnvKu1OmTaDyGeAIdzAtK92t4CJKWvgVQsZlU9oIlId3rCyTn0oVIJdMNhSSNzlJJ8DXYw0PHkJw3o3TIKj2AQXF5hC6H5hlIn1c5fv8CMuTylQp9sE7VpWqi6rw6nw=]

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0ZkNC45fakwEK4-5abUcf6s4XxTzWbjfDeIZXbukzhfj_512L-lZGl0d4CvdQcqpca0BiwP5vlQiCOH5Xf_r_YMSu-Ucikc6mVRrXLFLA3U0ahGuzRIOwSuFFAmlqKXvdryf-]

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdy-yZ5jbndvuZpTGdh0DGLc_4tlycGJG0gG4nVQoUZw1gQpAucGMok7vusQSGBT2bXx3aE8t9X-ikmDHw9U3JEhI0vPtk5B_Xv5Wfe2XFbls-0sdmweLqLpX5-2g9wQEPRyElAqzOrE4mHew=]

- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPORy30FtH39K0DdEsyUgZxBFQXnwIEKl36g4L-c3c4oomFG0WSk5FN4ZGoMffvXjOkiD6ZMBDf4HM9brr_pFcG88w7vnKxWCigJR5EjQ5e1O-eRs0cQLnrI9s2iAoep5Ns0gct8OVMiuxIie-A263SkEgtnSXjDiLy96Si4zUc3XsBKCdy7-eFsoUAcM=]

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Jinxiang Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1ltie1vyIkvHH54D5P_NfDNs4NGebGoNIUPQvyODSvbMNmKS_2SRm9E5u7e4I2FauSlYWu5Slt6Y0KMMbFSnxDADuQXCpTfhH3BLZ-bAYuijhjjXBE6YCUwAZTkk7bR6HGeGH212oa8Z_FogUxLrdDKUYrqeb_kKMgpQZYYqhBRqgMD92jj0hxj2KIskh3jFPoy1LuRAmot41uZar4J_AFY-CUuDwEUx5AmfAq_P86vs-DZ5D7dhFxxfGNfCson2FRg==]

- Regioselective ring opening reactions of azetidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqE-pIMmEgD74cDwspMiDRU7JDqTSBetX5jWos5mwh6679RqRIGamxSYcrQ5y2mtklJWZcI1XZrMxhZt7JKlmYfIRbXQxJHNcaJkbqrktiv2UPOzg5X9cihCQzsuI1dOqm5iI1F2JVMMRr_SMXkU9omXubPMKAhBtNrWdsA2TfRSvckTt2TaDep120beL_k4GRnGbB2IAUwdmudU1sznMHw==]

- The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpA4DiPw2oY7CNjkYixziXoB9yxMabHvKR7IseD8UnjgxDYMVdNKOqaDJyhJ76bFx6WxpYytxpbq7eUE-yfkQvZxxiI4AdSEYh5Z_TwC3uJ_h1XKbTR-tavfzfoERzSJDGXpE_xTEL6HUgomEYbioV20QAp10gxoNbF0TjkG1xJ4eo8h2frR3Xe56cpeQGudw63u660mWlqu_fwcMxVo6pcGqur53bKG3gRo0ido0fab5H87SkgBXthlyJPCzLJD3gTQ==]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRDNI61OBYXCIecsnZx1iXIVMmSEEQycYfZWNYSWjFrP2TZiV37GPQ8tLzuB5UOwXvZVv3QURwq8LZddzlluIreziXu96JMDqPFfW26BDiyc1M9Ud1ustQL6UwIyPeaqmUL0aCVM3rh6ShUX7hPR9uTs1Cp8yJZTgf]

- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEriKnj5ERDybR6wzqoGYvd1TwCripgOaNLBJgTUDmBk2QYgD4Moy_3zRvG3EQ-uxuuzhYiaNmjjouh1-_XhIQdj7V37rxmRv9IybuExSFRQJYmvwIfp0DJvDUPbl_xVjKY9bUAZiyFWGf5ZlpSm9qelUazawbqXsiYM0-gMNJjERtaWRuU3l3xxv4RGhcFQLAZx8WdI3WzVRstEzOfuPDMXghdOIjULGUulXUT2Npt0Wp_0aoq4S-CC7TLf7L5aa3kj0xUu6UP86mucXfOIP7MkuW8dm0yQAF9fV2zscBH8FTWnBWLItSEiIOtbaKYJg==]

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwq8fVBDvWf6wlp3cjDcy2Ekuykw1gQ-Bk0ugy-2jLhVu7XS5ShFQUEP1Pj-yOv_BzruTPe1bsS1BK0ThZ12qmFHbCgnxrMhTkWArClGpW2giACF4HJQmy1woS2U_veHP7TsQnoOsfud5vaP2gb2_FK2FcxwDrWQxHGo8I6HTbnOsrJscOplkohbDR9VwSgD_4ck3Y0-Dm2mT2-3Bb_ij5ObwQVRzSnMctXh25CwAz5rr3E9M=]

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolMvRQRjH7TcUrIbno2Qz3aGzWdmOU1-w5iZtai3C4Reth5lB-f-ijCU177T_1voqi3UFI-O--t_j38P5yy24-mVSg0Bi_5VFx_WMghaUAHF5VNDGg9HlcrTaRnOi4nDYhFh3ZwncT8EYYB6QveCrQIsyNB6T3e7MYcTBFgItWGkentXiJ6ezTURgXhJ7iVb5UtCK8dA-s6Z1Gz1G8Nn_EJ0gL7GYSCkeGqYVrOEPRg==]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. biosynth.com [biosynth.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 15. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

Harnessing the Power of the Strained Ring: A Technical Guide to the Reactivity and Application of 4-Membered Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Four-membered heterocycles, particularly azetidines, oxetanes, and thietanes, have transitioned from being synthetic curiosities to indispensable tools in modern drug discovery. Their inherent ring strain, a consequence of distorted bond angles, imparts a unique reactivity profile that can be strategically exploited for complex molecule synthesis. Simultaneously, their incorporation into bioactive molecules as stable motifs can profoundly and favorably modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of these strained rings, details robust synthetic methodologies, and highlights their strategic application in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.

The Driving Force: Understanding Ring Strain in 4-Membered Heterocycles

The chemistry of 4-membered rings is dominated by the concept of ring strain, which is primarily a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). This stored potential energy makes them more reactive than their 5- and 6-membered counterparts, often undergoing ring-opening reactions to relieve this strain.[1][2]

The introduction of a heteroatom (N, O, S, Si) into the cyclobutane framework alters the ring geometry and strain energy, creating a nuanced reactivity profile for each class of heterocycle. For instance, the C-O-C bond angle in oxetane is smaller than the C-C-C angle in cyclobutane, which influences its puckering and strain.[3] The ring strain of azetidine (approx. 25.4 kcal/mol) lies between that of the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol), providing a desirable balance of stability for handling and sufficient reactivity for synthetic transformations.[4]

| Compound | Heteroatom | Ring Strain Energy (kcal/mol) |

| Cyclobutane | None | ~26.4 |

| Azetidine | Nitrogen | ~25.4[4] |

| Oxetane | Oxygen | ~25.5[3][5] |

| Thietane | Sulfur | ~19.8 |

| Table 1: Comparative Ring Strain Energies of 4-Membered Rings. |

The lower strain energy in thietane is attributed to the larger sulfur atom and longer C-S bonds, which accommodate the strained ring geometry more easily than C-N or C-O bonds. This quantitative data underpins the qualitative observation that azetidines and oxetanes are generally more prone to strain-releasing reactions than thietanes.

Caption: The inherent ring strain in 4-membered heterocycles serves as a thermodynamic driving force for ring-opening reactions.

Azetidines: The Versatile Nitrogen Scaffold

Azetidines are foundational scaffolds in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[6][7] Their reactivity is characterized by a balance of stability and susceptibility to ring-opening, making them synthetically tractable and valuable pharmacological tools.[4][8]

Synthesis of Azetidines

The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions that form a C-N bond.

-

From 1,3-Amino Alcohols/Halides: A cornerstone method involves the cyclization of γ-amino alcohols or γ-haloamines. The choice of leaving group and base is critical. For example, treating a 1,3-amino alcohol with a sulfonyl chloride (e.g., MsCl, TsCl) in situ generates a good leaving group, which is then displaced by the amine under basic conditions. A more direct route involves the alkylation of primary amines with 1,3-dihalides or bis-electrophiles like 1,3-propanediol bis-triflates.[9]

-

From Aziridines: Ring expansion of activated aziridines with sulfoxonium ylides provides an efficient route to N-substituted azetidines.[9]

-

[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, involve the [2+2] cycloaddition of an imine and an alkene to form the azetidine ring, often with high stereoselectivity.[4][10]

Reactivity and Synthetic Utility

The reactivity of azetidines is driven by strain release.[8]

-

Ring-Opening Reactions: Acid-catalyzed ring-opening is a common transformation. Protonation of the nitrogen atom activates the ring towards nucleophilic attack, typically at the less substituted carbon, leading to 3-substituted propylamines.[11]

-

N-Functionalization: The nitrogen atom can be readily functionalized via acylation, alkylation, or arylation, providing a key vector for modifying molecular properties or attaching the scaffold to a larger molecule.

-

Strain-Release Homologation: The high ring strain of related azabicyclo[1.1.0]butanes can be harnessed to construct azetidines by trapping a lithiated intermediate with a boronic ester, followed by a 1,2-migration that cleaves the central C-N bond to relieve strain.[9]

Applications in Drug Discovery

Azetidines are prized scaffolds for improving pharmacological profiles.[12][13] They introduce three-dimensionality and can act as conformationally constrained linkers. Their incorporation can enhance binding affinity and selectivity. Notable examples include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib.[4]

Oxetanes: The Polarity and Solubility Enhancer

Oxetanes have seen a dramatic rise in use in medicinal chemistry over the past two decades.[14] Initially explored as reactive intermediates, they are now primarily valued as stable structural motifs that act as bioisosteres for less desirable functional groups, such as gem-dimethyl and carbonyl groups.[15][16]

Synthesis of Oxetanes

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a powerful and direct method for constructing the oxetane ring.[17][18] The reaction is initiated by photoexcitation of the carbonyl, which then adds to the alkene. While traditionally requiring high-energy UV light, recent advances have enabled this reaction using visible light through triplet energy transfer from a photocatalyst, enhancing its safety, scalability, and functional group tolerance.[19][20]

-

Williamson Ether Synthesis: Intramolecular cyclization of 1,3-halohydrins or their equivalents is a classical and reliable method. The reaction proceeds via an SN2 mechanism and is often promoted by a strong base.[14]

-

Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), can induce a ring expansion to form the oxetane ring.[5][21]

Caption: General workflow of the Paternò-Büchi reaction for oxetane synthesis.

Reactivity and Synthetic Utility

While often incorporated as a stable motif, the oxetane ring can be opened under specific conditions, typically involving Lewis or Brønsted acids.[11] Acid catalysis activates the ether oxygen, making the ring susceptible to nucleophilic attack. This provides access to functionalized 1,3-diols and their derivatives.

Applications in Drug Discovery

The impact of oxetanes in drug design is profound.[14][15][22]

-

Bioisosterism: Oxetanes are excellent bioisosteres for gem-dimethyl groups, maintaining steric bulk while significantly increasing polarity and reducing lipophilicity.[16] This can block sites of metabolism without the unfavorable increase in LogP associated with adding two methyl groups. They also serve as non-classical isosteres for carbonyl groups.[23]

-

Improving Physicochemical Properties: The introduction of an oxetane can dramatically improve aqueous solubility, a critical parameter for oral bioavailability.[24] This effect is context-dependent but can increase solubility by orders of magnitude.[22]

-

Modulating Conformation: The rigid, puckered structure of the oxetane ring can lock acyclic chains into specific conformations, which can be advantageous for optimizing ligand-receptor interactions.[24]

Thietanes: The Versatile Sulfur Analogue

Thietanes, the sulfur-containing analogues of oxetanes, are an emerging class of scaffolds in medicinal chemistry.[25][26] The presence of the sulfur atom provides unique properties, including the ability to exist in different oxidation states (sulfide, sulfoxide, sulfone), which allows for fine-tuning of physicochemical properties like polarity and hydrogen bonding capacity.[27][28]

Synthesis of Thietanes

-

From 1,3-Difunctionalized Precursors: The most common methods involve the reaction of 1,3-dihalopropanes with a sulfide source like sodium sulfide.[29] Alternatively, 1,3-diols can be converted to bis-mesylates or -tosylates followed by displacement with Na₂S.

-

From Oxiranes: Ring-opening of epoxides with a sulfur nucleophile, followed by intramolecular cyclization, is an effective strategy for preparing substituted thietanes. For example, reacting 2-(chloromethyl)oxirane with hydrogen sulfide can yield thietan-3-ol.[30]

-

Photochemical [2+2] Cycloaddition: The thia-Paternò-Büchi reaction, involving the photocycloaddition of a thiocarbonyl compound (thione) with an alkene, directly yields the thietane ring.[30][31]

Reactivity and Synthetic Utility

Thietanes undergo ring-opening reactions with strong nucleophiles or under electrophilic activation.[11][29] For example, reaction with chlorine results in electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, which is then opened by a chloride ion.[11] A key feature is the reactivity of the sulfur atom itself, which can be selectively oxidized to the corresponding sulfoxide (S(IV)) or sulfone (S(VI)). This transformation dramatically alters the polarity and electronic properties of the ring without changing the carbon skeleton.[27]

Applications in Drug Discovery

Thietanes are gaining traction as valuable building blocks.[25][32]

-

Modulation of Properties: The ability to access three different oxidation states from a single thietane core provides a powerful tool for optimizing properties. Thietane sulfones, for instance, are significantly more polar than their sulfide counterparts and even surpass oxetanes in polarity.[28]

-

Bioisosterism: Thietanose nucleosides, where a thietane ring replaces the furanose sugar, have shown potent antiviral activity.[25] The thietane ring mimics the natural sugar, allowing it to be processed by viral enzymes, thereby disrupting replication.

Silacyclobutanes: The Emerging Silicon Heterocycle

Silacyclobutanes (SCBs) are a more specialized class of 4-membered heterocycles where a carbon atom is replaced by silicon.[33] Their chemistry is dictated by the high ring strain and the polar, reactive Si-C bond, which can be readily activated by transition metals.[34][35]

Synthesis of Silacyclobutanes

SCBs are typically synthesized via intramolecular cyclization of functionalized silanes. A classic method involves the Wurtz-type coupling or Grignard-mediated ring closure of (3-halopropyl)silanes.[33] [2+2] cycloaddition reactions between silenes (compounds with a Si=C double bond) and alkenes also provide a route to these rings.[33][36]

Reactivity and Synthetic Utility

The synthetic utility of SCBs stems from their unique ring-opening and ring-expansion reactions, which are often catalyzed by transition metals (e.g., Pd, Ni, Rh).[34][35] These reactions provide access to a wide range of more complex organosilicon compounds. For example, palladium-catalyzed cycloaddition of SCBs with alkynes leads to ring expansion, forming six-membered silacycles.[33] Due to their enhanced Lewis acidity, they can also participate in non-catalyzed Aldol additions with aldehydes.[33]

Applications

While their primary applications have been in materials science as precursors for polymers, SCBs are finding new roles in organic synthesis.[34] Their use as reagents for C-H silylation and the synthesis of complex silicon-containing molecules is an active area of research.[37] Their application in drug discovery is still nascent but holds potential due to the unique properties silicon can impart to a molecule.

Selected Experimental Protocols

The following protocols are provided as illustrative examples of common synthetic transformations for this class of heterocycles.

Protocol 1: Synthesis of a 2-Aryl-Oxetane via Visible-Light Mediated Paternò-Büchi Reaction

Causality: This protocol utilizes a photocatalyst to enable the use of lower-energy visible light instead of UV radiation. The iridium-based catalyst absorbs visible light and transfers the energy to the aryl glyoxylate (the carbonyl component), promoting it to an excited triplet state. This excited state is the key reactive intermediate for the [2+2] cycloaddition with the alkene, making the process safer, more scalable, and tolerant of a wider range of functional groups compared to direct UV excitation.[19]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the aryl glyoxylate (0.5 mmol, 1.0 equiv.), the alkene (e.g., 2-methyl-2-butene, 2.5 mmol, 5.0 equiv.), and the photocatalyst fac-[Ir(dFppy)₃] (0.005 mmol, 1 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to achieve a 0.1 M concentration with respect to the aryl glyoxylate.

-

Degassing: Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through it. This is crucial to remove oxygen, which can quench the excited triplet state of the catalyst and carbonyl.

-

Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure consistent stirring throughout the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carbonyl is consumed (typically 12-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired oxetane product.

Protocol 2: Synthesis of a 1-Sulfonylazetidine via Intramolecular Cyclization

Causality: This protocol is a robust method for forming the azetidine ring via an intramolecular SN2 reaction. 3-chloro-1-propanol is first protected with a sulfonyl group (e.g., tosyl), which serves two purposes: it activates the amine for deprotonation and prevents undesired N-alkylation side reactions. The alcohol is then converted to a better leaving group (mesylate). A strong, non-nucleophilic base (NaH) is used to deprotonate the sulfonamide, generating an anion that readily displaces the mesylate to form the strained 4-membered ring.

Step-by-Step Methodology:

-

Sulfonamide Formation: In a round-bottom flask, dissolve 3-amino-1-propanol (10 mmol, 1.0 equiv.) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (12 mmol, 1.2 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (11 mmol, 1.1 equiv.) dissolved in dichloromethane (10 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-tosyl-3-amino-1-propanol.

-

Mesylation: Dissolve the product from the previous step (10 mmol, 1.0 equiv.) in dichloromethane (50 mL) and cool to 0 °C.

-

Add triethylamine (12 mmol, 1.2 equiv.) followed by the dropwise addition of methanesulfonyl chloride (11 mmol, 1.1 equiv.).

-

Stir at 0 °C for 2 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Workup: Dilute with dichloromethane, wash sequentially with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Use the crude mesylate directly in the next step.

-

Cyclization: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, 50 mL). To this solution, add sodium hydride (60% dispersion in mineral oil, 12 mmol, 1.2 equiv.) portion-wise at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours.

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the 1-tosylazetidine.

Conclusion and Future Outlook

Four-membered heterocycles represent a fascinating and highly valuable class of compounds whose unique properties are derived directly from their inherent ring strain. The ability to harness this strain for synthetic transformations or to leverage the rigid, polar nature of the intact ring in a biological context has cemented their role in modern drug discovery. Azetidines provide robust scaffolds, oxetanes offer a predictable means to enhance "drug-like" properties, and thietanes present a tunable platform through sulfur oxidation. As synthetic methodologies become more sophisticated and our understanding of their structure-property relationships deepens, the strategic deployment of these small, strained rings will undoubtedly continue to accelerate the development of next-generation therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12204. [Link]

-

Li, S., & Xu, J. (2018). Recent synthesis of thietanes. RSC Advances, 8(36), 20084-20105. [Link]

-

Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

-

Jágr, M., & Beier, P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2726-2741. [Link]

-

Francisco, K. R., & Ballatore, C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13247-13274. [Link]

-

Jágr, M., & Beier, P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

-

Li, S., & Xu, J. (2016). Synthesis of Azetidines. Progress in Chemistry, 28(12), 1798-1815. [Link]

-

Couto, I., & Matos, M. J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1323-1373. [Link]

-

Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 36(10), 2281-2296. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

Couto, I., & Matos, M. J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1323-1373. [Link]

-

Wikipedia. (n.d.). Thietane. [Link]

-

Francisco, K. R., & Ballatore, C. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

Schuppe, A. W., & Wipf, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

-

Powers, S. E., & Micalizio, G. P. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. The Royal Society of Chemistry. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

-

Wikipedia. (n.d.). Silacyclobutane. [Link]

-

Xu, J. (2016). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]

-

Stepanovs, D., et al. (2022). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Wang, D., & Oestreich, M. (2020). Synthesis of silacyclobutanes and their catalytic transformations enabled by transition-metal complexes. ResearchGate. [Link]

-

Stepanovs, D., et al. (2022). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. Request PDF - ResearchGate. [Link]

-

Stepan, A. F., et al. (2015). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH. [Link]

-

Strieth-Kalthoff, F., et al. (2018). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]

-

Britannica. (n.d.). Heterocyclic compound - Aromatic, Aliphatic, Heteroatoms. [Link]

-

Sharma, P., et al. (2024). Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. PubMed. [Link]

-

Zhang, W., et al. (2022). Recent advances in the reactions of silacyclobutanes and their applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Smith, C. I., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). [Link]

-

ResearchGate. (n.d.). The diverse methods for the synthesis of thietanes. [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed. [Link]

-

ResearchGate. (n.d.). Examples of biologically active thietane-containing molecules. [Link]

-

ResearchGate. (n.d.). Recent advance in the reactions of silacyclobutanes and their applications. [Link]

-

Woerpel, K. A. (2010). Synthesis of Silacyclobutanes. Synfacts, 2010(9), 1018. [Link]

-

eGyanKosh. (n.d.). UNIT 3 FOUR MEMBERED HETEROCYCLES. [Link]

-

Singh, A., & Singh, G. S. (2021). Azetidines of pharmacological interest. PubMed. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

ResearchGate. (n.d.). Synthesis of thietanes from thiiranes through nucleophilic ring expansion. [Link]

-

Block, E. (2007). The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis, 39, 93-124. [Link]

-

Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

Sources

- 1. Heterocyclic compound - Aromatic, Aliphatic, Heteroatoms | Britannica [britannica.com]

- 2. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Synthesis of Azetidines [manu56.magtech.com.cn]

- 11. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 12. sciencedaily.com [sciencedaily.com]

- 13. Azetidines - Enamine [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 21. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 22. benchchem.com [benchchem.com]

- 23. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. Thietane - Wikipedia [en.wikipedia.org]

- 30. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Silacyclobutane - Wikipedia [en.wikipedia.org]

- 34. researchgate.net [researchgate.net]

- 35. Recent advances in the reactions of silacyclobutanes and their applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 36. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 37. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Iodinated Organic Compounds

This guide provides an in-depth exploration of the safety and handling precautions for iodinated organic compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple checklist of procedures, this document delves into the underlying chemical principles that govern the reactivity, toxicity, and stability of these compounds, empowering you to make informed decisions and foster a culture of safety in your laboratory.

Introduction: The Double-Edged Sword of the Carbon-Iodine Bond

Iodinated organic compounds are indispensable tools in modern chemistry, finding applications from synthetic intermediates in pharmaceuticals to contrast agents in medical imaging.[1][2] Their utility stems from the unique properties of the carbon-iodine (C-I) bond. It is the weakest of the carbon-halogen bonds, a characteristic that imparts high reactivity, making these compounds excellent leaving groups and radical initiators. However, this inherent reactivity is also the source of their potential hazards. Understanding this duality is the cornerstone of their safe and effective use. This guide will provide the foundational knowledge and practical protocols to navigate the challenges and harness the full potential of these valuable chemical entities.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the first step in any safety protocol. For iodinated organic compounds, the risks can be broadly categorized into toxicity, reactivity, and instability.

Toxicity Profile

The toxicity of iodinated organic compounds can manifest through various routes of exposure, including inhalation, ingestion, and skin contact.[3][4]

-

Acute Toxicity: Short-term exposure can lead to irritation of the skin, eyes, and respiratory tract.[4][5] For instance, iodoform (triiodomethane) can cause dizziness, nausea, and central nervous system depression at high concentrations.[4] Ingestion may lead to burns of the gastrointestinal tract.[3]

-

Chronic Toxicity: Prolonged or repeated exposure can result in more severe health effects. A condition known as "iodism" can occur from prolonged absorption, with symptoms including skin rash and headache.[3] Certain iodinated compounds may also cause damage to the liver, kidneys, and heart.[4]

-

Sensitization: Some individuals may develop an allergic reaction to iodine-containing compounds.[5]

It's crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique toxicological profile.

Reactivity Hazards

The reactivity of the C-I bond dictates the specific chemical hazards associated with these compounds.

-

Electrophilic Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) are powerful electrophilic iodinating agents.[6] Their reactivity can be enhanced by the presence of acids, making them highly effective but also more hazardous if not handled correctly.[7][8][9]

-

Incompatibility: Iodinated organic compounds can be incompatible with a range of other chemicals. For example, iodoform should be stored away from alkali metals, strong bases, and certain metallic salts like mercuric oxide and silver nitrate.[4][5]

Instability

The inherent weakness of the C-I bond also contributes to the instability of many iodinated organic compounds.

-